Ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate
Description
Ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate is a piperidine-derived ester characterized by a 1,3-dimethyl-substituted piperidine ring linked to an ethyl acetate moiety. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and chemical synthesis. The compound’s synthesis typically involves esterification or alkylation reactions, often employing reagents like cesium carbonate or carbodiimides under controlled conditions . Key physicochemical properties include moderate lipophilicity (predicted LogP ~1.5–2.0) and a molecular weight of approximately 199.3 g/mol.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)8-11(2)6-5-7-12(3)9-11/h4-9H2,1-3H3 |
InChI Key |
MBZSSBRPDMSHBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCN(C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate typically involves the reaction of 1,3-dimethylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
Ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
Biological Activity
Ethyl 2-(1,3-dimethylpiperidin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring that contributes to its biological significance. The molecular formula is CHNO, with a molecular weight of approximately 209.29 g/mol. The presence of the ethyl acetate moiety enhances its chemical reactivity and biological profile.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of 1,3-dimethylpiperidine with ethyl chloroacetate in the presence of a base. This synthetic route allows for the production of the compound in moderate to high yields.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Properties : Recent studies have indicated that compounds with similar piperidine structures demonstrate significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), cervical cancer (HeLa), and kidney cancer (A498) cells. For instance, compounds derived from piperidine scaffolds showed IC values lower than those of established chemotherapeutics like imatinib .
- Neuroprotective Effects : Piperidine derivatives have been investigated for their neuroprotective properties. This compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
- Antimicrobial Activity : Some studies suggest that piperidine derivatives possess antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains.
Case Studies and Research Findings
Several research studies have highlighted the biological activity of similar compounds:
- Antiproliferative Activity : A study evaluating imamine derivatives demonstrated that certain piperidine-based compounds had superior anticancer activity compared to traditional chemotherapeutics. The derivatives were tested using the MTT assay against multiple cancer cell lines, revealing promising results for further development as anticancer agents .
- In Vivo Studies : Research into the pharmacokinetics and efficacy of piperidine derivatives has shown that modifications to the piperidine ring can enhance bioavailability and therapeutic effects in vivo. Compounds were tested in animal models for their ability to inhibit tumor growth effectively .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring with ethyl acetate | Anticancer, neuroprotective |
| Ethyl 2-(4-methylpiperidin-1-yl)acetate | Methyl substitution on piperidine | Varies; potential for different activity |
| Ethyl 2-(morpholin-4-yl)acetate | Morpholine instead of piperidine | Different pharmacological profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
